

Application Notes and Protocols for Utilizing Migalastat in Cell Culture Models

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Compound of Interest

Compound Name: Migalastat

Cat. No.: B1676587

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Audience: Researchers, scientists, and drug development professionals.

Introduction

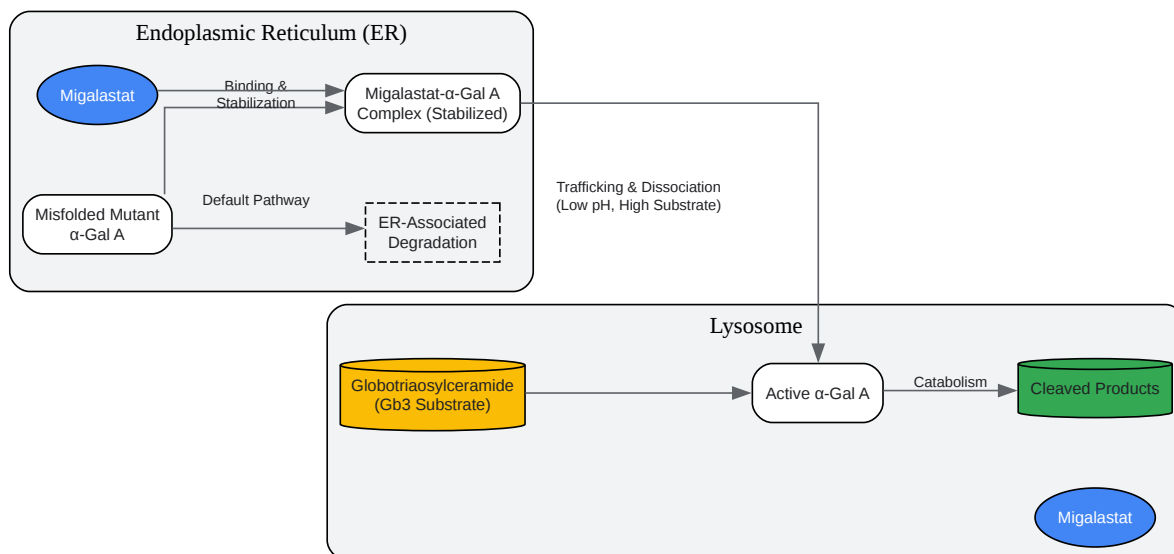
Migalastat (1-deoxygalactonojirimycin) is a pharmacological chaperone approved for the treatment of Fabry disease in patients with amenable mutations in the α -galactosidase A (GLA) gene.[1][2][3] Fabry disease is an X-linked lysosomal storage disorder characterized by deficient activity of the α -galactosidase A (α -Gal A) enzyme, leading to the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues.[3][4] **Migalastat** acts by selectively and reversibly binding to the active site of certain mutant forms of α -Gal A in the endoplasmic reticulum (ER).[5][6] This binding stabilizes the misfolded enzyme, facilitating its proper trafficking to the lysosome, where it can catabolize its substrates.[1][5][7]

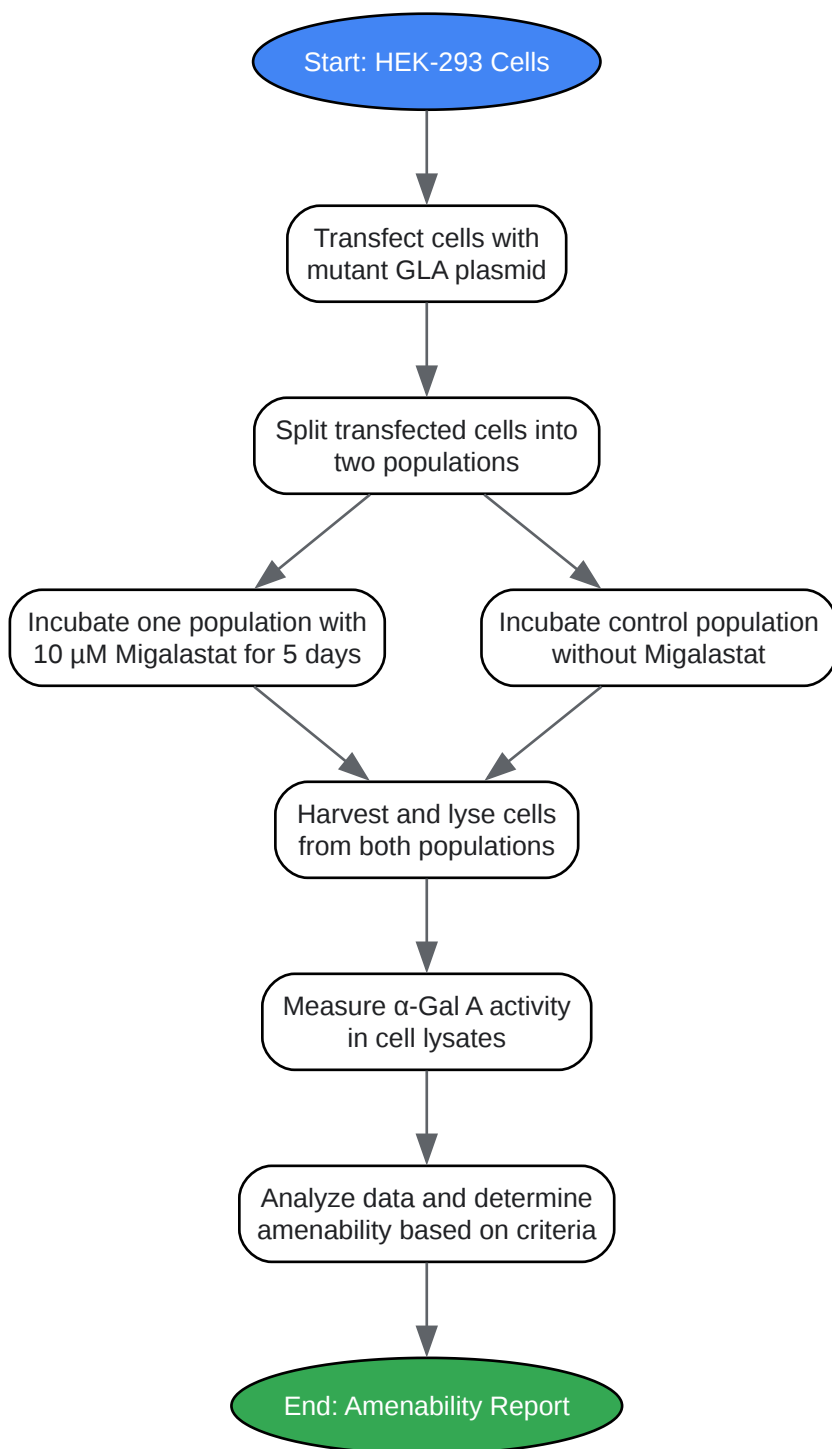
These application notes provide detailed protocols for utilizing **migalastat** in cell culture models to assess its efficacy as a pharmacological chaperone for specific GLA mutations. The primary application is the in vitro amenability assay, which is crucial for determining if a particular mutation is likely to respond to **migalastat** therapy.[8][9]

Mechanism of Action

Migalastat functions as a pharmacological chaperone by stabilizing amenable mutant α -Gal A enzymes. This allows the enzyme to bypass the ER-associated degradation (ERAD) pathway and traffic to the lysosome. Once in the acidic environment of the lysosome and in the

presence of its natural substrate, **migalastat** dissociates, allowing the now properly localized enzyme to exert its catalytic activity.[5][7]





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- To cite this document: BenchChem. [Application Notes and Protocols for Utilizing Migalastat in Cell Culture Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676587#protocols-for-using-migalastat-in-cell-culture-models]

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